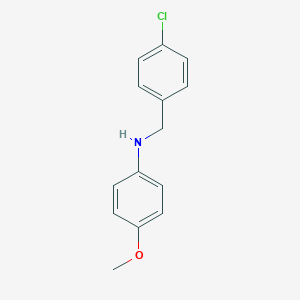
硝酸パラジウム
概要
説明
Palladium (II) nitrate is an inorganic compound with the formula Pd(NO3)2. It exists as an anhydrous form and a dihydrate form, both of which are deliquescent solids . The compounds feature square planar Pd(II) with unidentate nitrate ligands . The anhydrous compound is a coordination polymer and is yellow .
Synthesis Analysis
Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material is obtained by treating palladium metal with fuming nitric acid .
Molecular Structure Analysis
The molecular formula of Palladium (II) nitrate is N2O6Pd . Its average mass is 230.430 Da and its monoisotopic mass is 229.879120 Da . According to X-ray crystallography, both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .
Chemical Reactions Analysis
As a solution in nitric acid, Pd(NO3)2 catalyzes the conversion of alkenes to dinitrate esters . Its pyrolysis affords palladium oxide . Palladium-based nanocatalysts have been attracting increasing attention due to their high activity, excellent stability, and potential practical applications .
Physical And Chemical Properties Analysis
Palladium (II) nitrate appears as a yellow solid . It has a molar mass of 230.43 g/mol . It is soluble in water and has a density of 3.546 g/cm3 . It decomposes at temperatures greater than 100°C .
科学的研究の応用
触媒作用
硝酸パラジウムは、特にC-C結合形成を含む有機変換のためのさまざまな触媒の生成において、触媒作用における役割で広く認識されています。 硝酸パラジウムのようなパラジウム塩から誘導されることが多いパラジウムナノ粒子のユニークな特性は、それらをプロセスで消費されることなく化学反応を加速する上で非常に効果的にします .
水素センシングと貯蔵
パラジウムナノ粒子は、ナノスケールで新しい物理化学的特性を示し、水素センシングと貯蔵の用途に適しています。 パラジウムの水素を吸収する能力とその水素濃度の変化に対する高い感度は、これらの分野で活用されています .
医学
医学分野では、パラジウムナノ粒子は光熱療法、抗菌治療、および抗がん療法に使用されます。 それらの小さなサイズと生物学的システムとのユニークな相互作用により、さまざまな医学的状態を効果的に標的化して治療することができます .
ナノ粒子合成
硝酸パラジウムは、安定な酸化パラジウムナノ粒子の合成における前駆体として役立ちます。 これらのナノ粒子は、その安定性と反応性のために、さまざまな用途で使用されていることが特徴です .
触媒活性評価
硝酸パラジウムから合成できる酸化パラジウムナノ粒子の触媒特性は、p-ニトロフェノールをp-アミノフェノールに還元するなどの反応を監視することで評価されます。 このアプリケーションは、分析化学におけるパラジウム系触媒の重要性を強調しています .
作用機序
Target of Action
Palladium nitrate, an inorganic compound with the formula Pd(NO3)2, primarily targets alkenes . It acts as a catalyst in the conversion of alkenes to dinitrate esters . The primary role of this interaction is to facilitate chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of palladium nitrate involves its interaction with its primary targets, the alkenes. As a solution in nitric acid, palladium nitrate catalyzes the conversion of alkenes to dinitrate esters . This interaction is facilitated by the square planar Pd(II) with unidentate nitrate ligands present in the compound .
Biochemical Pathways
The biochemical pathways affected by palladium nitrate primarily involve the conversion of alkenes to dinitrate esters . This process is catalyzed by palladium nitrate and results in the formation of new compounds.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of palladium nitrate is limited. It is known that palladium nitrate is soluble in water , which could influence its absorption and distribution in an organism or system
Result of Action
The primary result of palladium nitrate’s action is the conversion of alkenes to dinitrate esters . This conversion is a key step in certain chemical reactions, particularly in organic synthesis . In addition, the pyrolysis of palladium nitrate affords palladium oxide .
Action Environment
The action, efficacy, and stability of palladium nitrate can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . This could influence the extent and nature of palladium nitrate’s potential ecological impacts. Furthermore, the environmental performance of palladium nitrate can be affected by temperature, as it decomposes at temperatures greater than 100°C .
Safety and Hazards
Palladium (II) nitrate is considered hazardous. It is an irritant and there is a possibility of an allergic reaction . It is non-flammable . According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
Palladium-based nanocatalysts are attracting increasing attention due to their high activity, excellent stability, and potential practical applications . The electrochemical nitrate reduction reaction (NO3RR) to produce NH3 has become a sustainable route for contaminant removal and producing value-added chemical and/or green energy carriers simultaneously . Future research may focus on the development of more environmentally friendly approaches for the synthesis of Pd NPs .
生化学分析
Biochemical Properties
Palladium nitrate is known for its catalytic properties. It is used in various biochemical reactions, particularly in the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols
Cellular Effects
It is known that palladium-based nanomaterials, which may include palladium nitrate, can have cytotoxic effects on cells . These effects can include DNA damage, disruption of cellular transport, disruption of the cellular membrane, depletion of ATP, and denaturation of proteins .
Molecular Mechanism
It is known that as a solution in nitric acid, palladium nitrate can catalyze the conversion of alkenes to dinitrate esters . Its pyrolysis also affords palladium oxide .
Temporal Effects in Laboratory Settings
It is known that the compound decomposes at temperatures above 100°C
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Palladium nitrate involves the reaction between Palladium metal and Nitric acid.", "Starting Materials": ["Palladium metal", "Nitric acid"], "Reaction": [ "Add Nitric acid to a reaction flask", "Add Palladium metal to the reaction flask", "Heat the reaction mixture to 70-80°C for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any impurities", "Concentrate the filtrate to obtain Palladium nitrate as a solid" ] } | |
CAS番号 |
10102-05-3 |
分子式 |
HNO3Pd |
分子量 |
169.43 g/mol |
IUPAC名 |
nitric acid;palladium |
InChI |
InChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4); |
InChIキー |
UVCRDXRRYBAMHB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |
正規SMILES |
[N+](=O)(O)[O-].[Pd] |
その他のCAS番号 |
10102-05-3 |
物理的記述 |
Liquid |
ピクトグラム |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
同義語 |
palladium nitrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Q & A
Q1: What is the molecular formula and weight of palladium nitrate?
A1: Palladium nitrate is typically found as the hydrate, with the formula Pd(NO3)2•(H2O)2. Its molecular weight is approximately 266.43 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize palladium nitrate?
A2: Several spectroscopic methods are used to characterize palladium nitrate, including: * X-ray diffraction (XRD): This technique reveals the crystalline structure of the compound [, ].* Infrared spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups, such as nitrate and water molecules, within the compound [].* X-ray photoelectron spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of palladium in the compound [].
Q3: How does palladium nitrate perform under high temperatures?
A3: Palladium nitrate undergoes thermal decomposition at elevated temperatures. Studies have shown that its decomposition can be influenced by factors such as the presence of support materials and the surrounding atmosphere [].
Q4: What materials are commonly used as supports for palladium nitrate in catalytic applications?
A4: Common support materials include:* TiO2: Titanium dioxide is often used as a support due to its high surface area and thermal stability [].* Carbon materials: Various carbon materials, such as activated carbon and carbon nanotubes, are employed due to their excellent electrical conductivity and surface properties [, ].* Alumina-zirconia: These mixed oxides offer high mechanical strength and thermal stability, making them suitable supports for palladium nitrate in membrane applications [].
Q5: What are the primary catalytic applications of palladium nitrate?
A5: Palladium nitrate is widely used as a catalyst or catalyst precursor in various reactions, including:* Hydrogenation: It catalyzes the addition of hydrogen to unsaturated organic compounds, such as alkynes, leading to the formation of valuable intermediates for polymer synthesis [].* Oxidation: It plays a crucial role in oxidation reactions, such as the oxidation of dibenzyl sulfide to benzaldehyde. Notably, studies suggest that the nitrate ligand of palladium nitrate acts as the oxygen source in this reaction [].* Cross-coupling reactions: Palladium nitrate serves as a precursor to catalytically active palladium species, enabling the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Q6: How does the structure of palladium nitrate contribute to its catalytic activity?
A6: The presence of labile nitrate ligands in palladium nitrate facilitates the formation of coordinatively unsaturated palladium species, which are crucial for catalytic activity. These species can readily interact with reactants, promoting the desired chemical transformations [, ].
Q7: Can palladium nitrate be used as a catalyst for alcohol oxidation in fuel cells?
A7: While palladium nitrate itself might not be directly used in fuel cell anodes, research indicates that palladium-based nanoalloys, potentially derived from palladium nitrate precursors, exhibit promising electrocatalytic activity for alcohol oxidation in alkaline fuel cells [].
Q8: How is palladium nitrate utilized in analytical chemistry?
A8: Palladium nitrate finds application as a matrix modifier in graphite furnace atomic absorption spectrometry (GFAAS). Its presence enhances the thermal stability of analytes like arsenic, antimony, selenium, and thallium during the atomization process, improving the accuracy and sensitivity of their determination [, , ].
Q9: Are there specific advantages of using palladium nitrate as a matrix modifier compared to other compounds?
A9: Yes, palladium nitrate offers several benefits as a matrix modifier:
- High thermal stability: It allows the use of higher pyrolysis temperatures, effectively removing interfering matrix components before analyte atomization [, ].
- Improved sensitivity: Palladium nitrate enhances the sensitivity of measurements for several elements, leading to lower detection limits [, ].
- Versatility: It is effective for a wide range of analytes, enabling the simultaneous determination of multiple elements under similar analytical conditions [, ].
Q10: What are the safety precautions for handling palladium nitrate?
A10: Palladium nitrate is a strong oxidizer and should be handled with care. It is crucial to:
Q11: Are there environmental concerns related to palladium nitrate?
A11: The environmental impact of palladium nitrate requires careful consideration. Research into ecotoxicological effects and the development of efficient recycling and waste management strategies are essential to mitigate potential negative impacts [].
Q12: What are some active research areas related to palladium nitrate?
A12: Current research focuses on:
- Improving catalytic efficiency: Exploring novel synthetic approaches and support materials to enhance the activity, selectivity, and stability of palladium nitrate-based catalysts [, ].
- Expanding applications: Investigating the potential of palladium nitrate in emerging fields such as electrocatalysis, sensors, and biomedical applications [, ].
- Developing sustainable practices: Designing environmentally benign synthetic routes and efficient recycling methods for palladium nitrate to minimize its environmental footprint [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

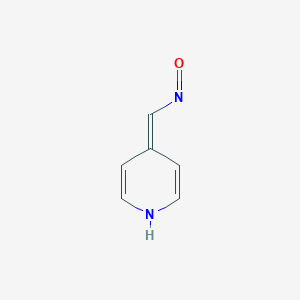
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)

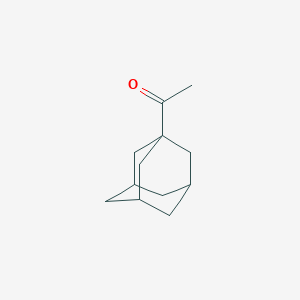



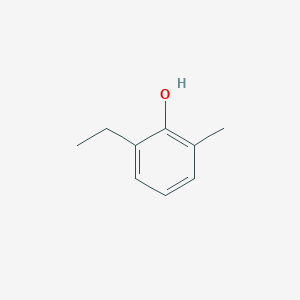

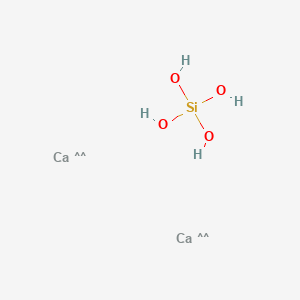
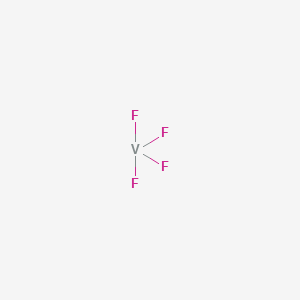
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

